Para-Carboxylic Acid is Essential for hCA II and IX Potency: Impact of Regioisomerism
The para-substituted benzoic acid derivative 8b displays an 11-fold improvement in hCA II inhibition and a 15-fold improvement in hCA IX inhibition compared to its meta-substituted analog 7b. This is a direct head-to-head comparison using the same stopped-flow CO2 hydrase assay. The ortho-substituted analog 6b is even weaker, with a 12-fold higher Ki for hCA II than 8b [1]. This quantitative gap underscores the absolute requirement for the para-carboxylic acid motif.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | hCA II Ki = 3.9 µM; hCA IX Ki = 1.6 µM |
| Comparator Or Baseline | 7b (meta-COOH, 4-CH3): hCA II Ki = 41.7 µM; hCA IX Ki = 24.2 µM. 6b (ortho-COOH, 4-CH3): hCA II Ki = 48.2 µM. |
| Quantified Difference | 8b is >10-fold more potent against hCA II and >15-fold more potent against hCA IX than 7b. |
| Conditions | Stopped-flow CO2 hydrase assay against human carbonic anhydrase isoforms hCA II and hCA IX. |
Why This Matters
This directly informs procurement decisions by demonstrating that the meta- or ortho-regioisomers cannot achieve the same target engagement, making 8b the only viable choice for studies requiring potent inhibition of these isoforms.
- [1] Elsayed, Z. M., Almahli, H., Nocentini, A., Ammara, A., Supuran, C. T., Eldehna, W. M., & Abou-Seri, S. M. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2191163. View Source
